molecular formula C6H11F2NO2 B13635151 2-Amino-5,5-difluorohexanoic acid

2-Amino-5,5-difluorohexanoic acid

Cat. No.: B13635151
M. Wt: 167.15 g/mol
InChI Key: SWIBLJLNQYWHHA-UHFFFAOYSA-N
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Description

2-Amino-5,5-difluorohexanoic acid is a fluorinated non-proteinogenic amino acid characterized by two fluorine atoms at the C5 position of its hexanoic acid backbone. Its molecular formula is C₆H₁₁F₂NO₂, with a molecular weight of approximately 179.16 g/mol (calculated based on structural data). The compound is available as the hydrochloride salt (CAS 878905-19-2) and is primarily utilized in research settings, particularly in medicinal chemistry and peptide engineering, where fluorinated analogs enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

2-amino-5,5-difluorohexanoic acid

InChI

InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11)

InChI Key

SWIBLJLNQYWHHA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(=O)O)N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid backbone. One common method is the fluorination of 2-aminohexanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also a focus in industrial settings to minimize hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,5-difluorohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amino or thiol derivatives.

Scientific Research Applications

2-Amino-5,5-difluorohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins.

    Biology: Studied for its role in enzyme inhibition and protein-protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and activity.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5,5-difluorohexanoic acid involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-5,5-dimethylhexanoic Acid

  • Molecular Formula: C₈H₁₇NO₂
  • Molecular Weight : 159.23 g/mol
  • Substituents : Two methyl groups at C3.
  • CAS Number : 142886-10-0
  • Key Differences: The dimethyl variant lacks fluorine, resulting in reduced electronegativity and polarity compared to the difluoro analog.

2-Amino-5,5-dimethyl-4-oxohexanoic Acid

  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Substituents : Two methyl groups at C5 and a ketone group at C3.
  • CAS Number: Not explicitly listed (discontinued product).
  • Key Differences :
    • The ketone group introduces reactivity, enabling participation in redox or conjugation reactions.
    • The compound’s discontinued status limits its practical applications despite its structural uniqueness .

2-Amino-5,5,5-trifluoropentanoic Acid

  • Molecular Formula: C₅H₈F₃NO₂
  • Molecular Weight : 177.12 g/mol
  • Substituents : Three fluorine atoms at C5.
  • CAS Number : 2365-80-2
  • Key Differences: Shorter carbon chain (pentanoic vs. hexanoic acid) reduces steric bulk but may affect binding affinity in peptide contexts.

2-Amino-5,5,5-trifluoro-4-trifluoromethyl-pentanoic Acid

  • Molecular Formula: C₆H₇F₆NO₂
  • Molecular Weight : 239.12 g/mol
  • Substituents : Three fluorine atoms at C5 and a trifluoromethyl group at C4.
  • CAS Number : 16198-60-0
  • Key Differences :
    • The trifluoromethyl group adds steric and electronic complexity, likely impacting interactions with enzymatic targets.
    • This compound exhibits extreme fluorination, which may compromise solubility but improve resistance to oxidative degradation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
2-Amino-5,5-difluorohexanoic acid C₆H₁₁F₂NO₂ ~179.16 Two F at C5 878905-19-2 Balanced fluorination for stability
2-Amino-5,5-dimethylhexanoic acid C₈H₁₇NO₂ 159.23 Two CH₃ at C5 142886-10-0 Hydrophobic, membrane-permeable
2-Amino-5,5-dimethyl-4-oxohexanoic acid C₈H₁₅NO₃ 173.21 Two CH₃ at C5, ketone at C4 N/A Reactive ketone, discontinued
2-Amino-5,5,5-trifluoropentanoic acid C₅H₈F₃NO₂ 177.12 Three F at C5 2365-80-2 Compact, high electronegativity
2-Amino-5,5,5-trifluoro-4-trifluoromethyl-pentanoic acid C₆H₇F₆NO₂ 239.12 Three F at C5, CF₃ at C4 16198-60-0 Hyperfluorinated, sterically hindered

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